REACTION_CXSMILES
|
C([O:5][C:6]([CH:8]1[CH2:12][CH2:11][N:10]2[C:13]([C:23](=[O:31])[C:24]3[CH:29]=[CH:28][C:27]([F:30])=[CH:26][CH:25]=3)=[CH:14][C:15](C(OC(C)(C)C)=O)=[C:9]12)=[O:7])(C)(C)C>FC(F)(F)C(O)=O>[F:30][C:27]1[CH:28]=[CH:29][C:24]([C:23]([C:13]2[N:10]3[CH2:11][CH2:12][CH:8]([C:6]([OH:7])=[O:5])[C:9]3=[CH:15][CH:14]=2)=[O:31])=[CH:25][CH:26]=1
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Name
|
t-Butyl-5-(p-fluorobenzoyl)-7-t-butoxycarbonyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylate
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Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)C1C=2N(CC1)C(=CC2C(=O)OC(C)(C)C)C(C2=CC=C(C=C2)F)=O
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours before it
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove most of the solvent
|
Type
|
CUSTOM
|
Details
|
The resulting oil is triturated with about 10 ml of water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C(=O)C2=CC=C3N2CCC3C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |